3-(3,5-Dichlorophenyl)picolinic acid
CAS No.: 1261929-23-0
Cat. No.: VC11766751
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261929-23-0 |
|---|---|
| Molecular Formula | C12H7Cl2NO2 |
| Molecular Weight | 268.09 g/mol |
| IUPAC Name | 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) |
| Standard InChI Key | LWZAZRHCAKGQLP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-(3,5-Dichlorophenyl)picolinic acid (C₁₂H₇Cl₂NO₂) consists of a pyridine ring (picolinic acid backbone) substituted at the 3-position with a 3,5-dichlorophenyl group and a carboxylic acid moiety at the 2-position. This arrangement creates a planar structure with conjugated π-systems, enabling interactions with biological targets such as enzymes and receptors . The molecular weight of this compound is approximately 268.09 g/mol, analogous to its positional isomer 5-(3,5-dichlorophenyl)picolinic acid.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇Cl₂NO₂ | |
| Molecular Weight | 268.09 g/mol | |
| IUPAC Name | 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | Derived |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
The presence of electron-withdrawing chlorine atoms and the carboxylic acid group confers moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Nitration and Amidation Strategies
A patent by US3228950A outlines a general pathway for synthesizing substituted picolinamides, which can be adapted for 3-(3,5-dichlorophenyl)picolinic acid. The process involves:
-
Nitration of Hydroxypicolinamide: 3-Hydroxy-picolinamide is nitrated using a HNO₃-H₂SO₄ mixture at ≤25°C to yield 3-hydroxy-N-nitro-picolinamide .
-
Nucleophilic Aromatic Substitution: The nitro group is displaced by a 3,5-dichlorophenylamine derivative under heating (150–250°C), forming 3-(3,5-dichlorophenyl)picolinamide .
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the amide group converts the picolinamide to picolinic acid .
Reaction Scheme:
This method achieves yields of ~75% for analogous compounds, with purification via recrystallization from isopropanol or acetone .
Agricultural Applications
Herbicidal Activity
Picolinic acid derivatives, including 3-(3,5-dichlorophenyl)picolinic acid, exhibit potent herbicidal effects by mimicking auxin signaling. These compounds bind to TIR1/AFB auxin receptors, inducing uncontrolled growth in susceptible weeds .
Table 2: Comparative Herbicidal Efficacy
| Compound | Target Weeds | ED₅₀ (g/ha) | Crops Tolerant |
|---|---|---|---|
| 3-(3,5-Dichlorophenyl)picolinic acid* | Amaranthus retroflexus | 12.5 | Corn, Wheat |
| Picloram | Broadleaf weeds | 25.0 | Legumes |
| *Data extrapolated from 5-(3,5-dichlorophenyl)picolinic acid studies. |
The dichlorophenyl group enhances lipid membrane permeability, enabling rapid foliar absorption and systemic translocation. Field trials of structurally similar compounds show >90% control of Chenopodium album at 20 g/ha.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume